molecular formula C17H17NO3 B6407918 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-methylbenzoic acid CAS No. 1261911-70-9

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-methylbenzoic acid

Cat. No.: B6407918
CAS No.: 1261911-70-9
M. Wt: 283.32 g/mol
InChI Key: SFPIHKCVJYVTFJ-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-methylbenzoic acid is a chemical compound with the molecular formula C16H15NO3. It is known for its complex structure and diverse applications in scientific research. This compound is characterized by the presence of an ethylaminocarbonyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzoic acid with ethylamine under controlled conditions to form the intermediate 3-(N-ethylaminocarbonyl)benzoic acid. This intermediate is then subjected to further reactions, including reduction and methylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form different derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethylaminocarbonyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(N-Methylaminocarbonyl)phenyl]-6-methylbenzoic acid
  • 2-[3-(N-Propylaminocarbonyl)phenyl]-6-methylbenzoic acid
  • 2-[3-(N-Butylaminocarbonyl)phenyl]-6-methylbenzoic acid

Uniqueness

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-methylbenzoic acid is unique due to its specific ethylaminocarbonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-18-16(19)13-8-5-7-12(10-13)14-9-4-6-11(2)15(14)17(20)21/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPIHKCVJYVTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691360
Record name 3'-(Ethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-70-9
Record name 3'-(Ethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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